
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is a thiazole derivative characterized by a methyl ester group, a 2-aminoethyl substituent on the thiazole ring, and an acetamide backbone. This compound serves as a critical intermediate in synthesizing cephalosporin antibiotics due to its structural resemblance to β-lactam pharmacophores . The synthesis typically involves alkolysis of precursor esters (e.g., mica ester) in methanol under controlled pH conditions, yielding crystalline products stabilized by hydrogen bonds and π-π interactions . Its molecular formula is C₈H₁₁N₃O₂S (MW: 213.25 g/mol), with planar thiazole and ester moieties contributing to its reactivity .
Preparation Methods
Preparation Methods of Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate
General Synthetic Strategy
The compound is typically prepared via cyclization reactions involving α-haloketones and thioamides, following the classical Hantzsch thiazole synthesis method. The key steps include:
- Formation of the thiazole ring by reaction of an α-haloketone with a thioamide.
- Introduction of the aminoethyl substituent on the thiazole ring.
- Esterification to form the methyl acetate group.
This approach is supported by literature describing the synthesis of 2-aminothiazole derivatives through one-pot procedures, where α-haloketones react with thioamides to yield the thiazole core.
Specific Synthetic Route from Literature
A representative synthetic route is as follows:
- Preparation of α-haloketone intermediate: Starting from suitable ketones, halogenation at the α-position is performed to yield α-haloketones.
- Cyclization with thioamide: The α-haloketone is reacted with a thioamide, such as thiourea or substituted thioamides, under reflux conditions in an appropriate solvent (e.g., ethanol or methanol), forming the 2-aminothiazole ring.
- Aminoethyl substitution: The 2-position of the thiazole ring is functionalized with an aminoethyl group, often introduced via nucleophilic substitution or reductive amination.
- Esterification: The carboxylic acid or acid chloride precursor is esterified with methanol under acidic or basic catalysis to yield the methyl ester.
Example Procedure from Research
In a study reporting the crystal structure of a related compound, methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-2-(2-aminothiazole-4-yl)]acetate was obtained by alkolysis of a mica ester precursor in methanol at pH 6.5, heated and stirred for 15 minutes, followed by crystallization at room temperature over 3 days.
Data Table: Typical Reaction Conditions and Yields
Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
α-Haloketone formation | Halogenation of ketone (e.g., Br2, PBr3) | CH2Cl2, Acetone | 0–25 °C | 1–3 h | 70–85 | Controlled halogenation required |
Cyclization with thioamide | Thiourea or substituted thioamide | Ethanol, MeOH | Reflux | 4–8 h | 60–75 | Monitored by TLC |
Aminoethyl substitution | 2-bromoethylamine or reductive amination | Ethanol | 50–80 °C | 6–12 h | 55–70 | Base or acid catalysis possible |
Esterification | Methanol, acid catalyst (H2SO4 or HCl) | Methanol | Reflux | 3–6 h | 80–90 | Purification by recrystallization |
Analytical and Structural Confirmation
- Spectroscopic methods: Infrared (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) are routinely used to confirm the structure of the synthesized compound.
- Crystallographic data: The crystal structure of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-2-(2-aminothiazole-4-yl)]acetate was elucidated by X-ray diffraction, confirming bond lengths and angles consistent with thiazole derivatives.
Crystal Data Summary (Representative Compound)
Parameter | Value |
---|---|
Molecular formula | C9H11N3O5S |
Molecular weight | 273.27 g/mol |
Crystal system | Monoclinic, P2_1/c |
Unit cell parameters | a = 12.240 Å, b = 5.750 Å, c = 19.887 Å, β = 120.016° |
Density | 1.498 Mg/m³ |
Radiation | Mo Kα, λ = 0.71073 Å |
Patented Processes and Industrial Considerations
A patent (WO2014132270A2) discloses processes for preparing 2-(2-aminothiazol-4-yl)-N-substituted acetamide derivatives, which include intermediates structurally related to this compound. The patent emphasizes improved synthetic routes involving selective solvents, temperature control, and purification steps to optimize yield and polymorph purity.
Another patent (US4391979A) describes a process for producing (2-aminothiazol-4-yl)-acetic acid hydrochloride from thiourea, which can be esterified to yield methyl esters similar to the target compound.
Summary and Recommendations for Synthesis
- The preparation of this compound is efficiently achieved via Hantzsch-type thiazole synthesis using α-haloketones and thioamides.
- Aminoethyl substitution and esterification are key steps requiring controlled conditions to maximize yield and purity.
- Analytical techniques including IR, ^1H NMR, MS, and X-ray crystallography are essential for confirming the structure and quality of the product.
- Patented methods provide valuable insights into industrial-scale synthesis and optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anti-inflammatory agent
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(2-aminothiazol-4-yl)acetate
- Molecular Formula : C₇H₁₀N₂O₂S (MW: 186.23 g/mol) .
- Key Differences : Replaces the methyl ester with an ethyl ester.
- This compound is primarily used as an intermediate in cephalosporin synthesis, similar to the methyl derivative .
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate
- Molecular Formula : C₈H₁₁N₃O₃S (MW: 229.25 g/mol) .
- Key Differences: Incorporates a methoxyimino group at the α-position.
- Impact: The methoxyimino group introduces steric hindrance and hydrogen-bonding capacity, stabilizing the molecule against enzymatic degradation. This structural feature is critical in cephalosporin derivatives like cefotaxime, enhancing antibiotic efficacy .
Methyl 2-(2-(m-tolylacetamido)thiazol-4-yl)acetate
- Molecular Formula : C₁₄H₁₅N₃O₃S (MW: 305.35 g/mol) .
- Key Differences: Substitutes the aminoethyl group with an m-tolylacetamido moiety.
- Impact : The aromatic acetamido group significantly enhances antifungal activity, with reported MIC values as low as 6.25 μg/mL against fungal strains like Aspergillus flavus . This contrasts with the parent compound, which lacks direct antimicrobial activity but is used as a synthetic intermediate.
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
- Molecular Formula: C₁₃H₁₃NO₃S (MW: 263.31 g/mol) .
- Key Differences : Features a 4-hydroxyphenyl substituent on the thiazole ring.
- Impact: The phenolic group increases polarity, improving solubility in polar solvents.
Structural and Functional Analysis
Physicochemical Properties
Property | Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate | Ethyl 2-(2-aminothiazol-4-yl)acetate | (Z)-Ethyl 2-(2-amino...methoxyimino)acetate |
---|---|---|---|
Molecular Weight | 213.25 g/mol | 186.23 g/mol | 229.25 g/mol |
Solubility (Water) | Low | Very Low | Moderate |
Key Applications | Cephalosporin intermediate | Intermediate | Stabilized antibiotic precursor |
Biological Activity
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is a compound belonging to the thiazole class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic implications.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study demonstrated that compounds similar to this compound showed sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis, suggesting strong bactericidal activity. The structure-activity relationship (SAR) studies revealed that modifications at the C-2 and C-4 positions of the thiazole ring could enhance or diminish this activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.5 | M. tuberculosis |
Compound B | 1.0 | Staphylococcus aureus |
This compound | TBD | TBD |
Anticancer Activity
In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Thiazole derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. A related compound demonstrated micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified cancer cells, which can trigger cell death .
Case Study: HSET Inhibition
In a specific study, a derivative of thiazole was tested for its ability to inhibit HSET with an IC50 value of approximately 2.7 µM. This inhibition was associated with the induction of a multipolar phenotype in cancer cells, suggesting a mechanism by which such compounds could exert their anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Substituents at C-4 : The presence of lipophilic groups at this position has been correlated with increased antibacterial activity.
- Amino Group : The aminoethyl substitution enhances solubility and may improve interaction with biological targets.
- Acetate Moiety : This functional group may play a role in modulating the compound's bioavailability and pharmacokinetics.
Table 2: Summary of SAR Findings
Position | Modification Type | Effect on Activity |
---|---|---|
C-2 | Lipophilic substitution | Increased antibacterial activity |
C-4 | Aromatic substitution | Enhanced selectivity for M. tuberculosis |
Amino Group | Presence/absence | Critical for solubility and interaction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate?
- Methodology : Two primary methods are documented:
Condensation Reaction : Reflux benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Purification involves ether extraction and drying over anhydrous sodium sulfate .
Esterification : React 2-(2-aminothiazol-4-yl)acetic acid with methanol and thionyl chloride under reflux. The product is isolated via solvent evaporation and trituration with diethyl ether, yielding >89% purity .
- Critical Parameters : Solvent choice (ethanol or methanol), stoichiometric ratios, and reaction time (1–1.5 hours) are key for yield optimization.
Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?
- Characterization Tools :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 3.66 ppm for methyl ester in DMSO-d₆) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS for exact mass) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H⋯O interactions stabilizing the structure) .
- Purity Assessment : Thin-layer chromatography (TLC) and HPLC are used to monitor reactions and validate purity .
Q. What are the primary research applications of this compound?
- Antimicrobial Agents : Thiazole derivatives exhibit antifungal activity via molecular docking with fungal enzymes (e.g., cytochrome P450) .
- Antibiotic Synthesis : Serves as an intermediate in cephalosporin production due to its β-lactam compatibility .
- Biochemical Probes : The aminoethyl group enables functionalization for target engagement studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
- Approach :
Standardize Assays : Use consistent microbial strains (e.g., Candida albicans for antifungal tests) and control for compound purity via HPLC .
Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogen-substituted thiazoles) to identify substituent effects on potency .
Molecular Dynamics Simulations : Predict binding affinities to explain activity variations (e.g., docking with fungal lanosterol 14α-demethylase) .
- Case Study : Discrepancies in MIC values may arise from differences in solvent (DMSO vs. ethanol) or incubation conditions .
Q. What strategies optimize the synthetic yield of this compound?
- Key Factors :
- Solvent Optimization : Absolute ethanol enhances reaction efficiency compared to polar aprotic solvents .
- Catalysis : Use HOBt/EDC coupling agents for amide bond formation, achieving >90% yields in derivative synthesis .
- pH Control : Maintain pH 6.5–8 during reactions to prevent side product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity to ≥97% .
Q. How does the aminoethyl substituent influence the compound’s reactivity and bioactivity?
- Chemical Reactivity :
- The amino group facilitates nucleophilic acyl substitution, enabling conjugation with carboxylic acids or sulfonyl chlorides .
- Hydrogen-bonding interactions (N-H⋯O/N) enhance crystallinity and stability .
- Bioactivity :
- The aminoethyl moiety increases solubility and target affinity, as seen in analogs with improved selectivity against cancer cells .
- Comparative studies with methyl- or fluoro-substituted thiazoles show reduced antimicrobial activity, highlighting its critical role .
Q. What advanced techniques evaluate the compound’s stability under physiological conditions?
- Methods :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, followed by HPLC analysis to detect degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles (e.g., melting points >230°C indicate high thermal stability) .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to simulate gastrointestinal conditions .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
methyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-12-8(11)4-6-5-13-7(10-6)2-3-9/h5H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMREDTMLVZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.